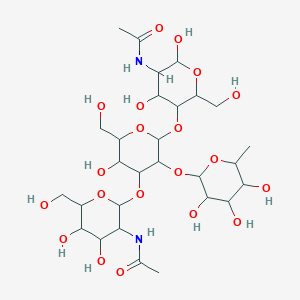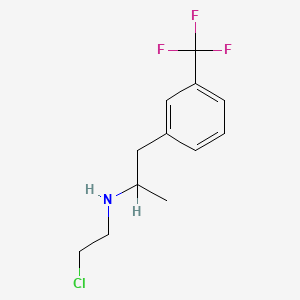
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one is a synthetic organic compound that belongs to the class of diazinanones. This compound is characterized by its unique structure, which includes a fluorine atom, phenylmethoxyamino, and phenylmethoxyimino groups. These structural features may impart specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one typically involves multiple steps, including the formation of the diazinanone ring and the introduction of the fluorine and phenylmethoxy groups. Common reagents used in the synthesis may include fluorinating agents, phenylmethoxyamine, and other organic intermediates. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: Substitution reactions can replace the fluorine or phenylmethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating specific diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of (6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one include other diazinanones with different substituents. Examples may include:
- (6E)-5-chloro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one
- (6E)-5-bromo-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. These properties can be leveraged for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
77350-65-3 |
|---|---|
Molekularformel |
C18H19FN4O3 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H19FN4O3/c19-15-16(22-25-11-13-7-3-1-4-8-13)20-18(24)21-17(15)23-26-12-14-9-5-2-6-10-14/h1-10,15-16,22H,11-12H2,(H2,20,21,23,24) |
InChI-Schlüssel |
IOUFDOUKJZFMES-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CONC2C(/C(=N\OCC3=CC=CC=C3)/NC(=O)N2)F |
Kanonische SMILES |
C1=CC=C(C=C1)CONC2C(C(=NOCC3=CC=CC=C3)NC(=O)N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


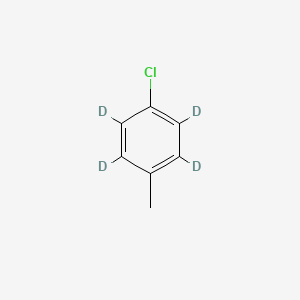
![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)
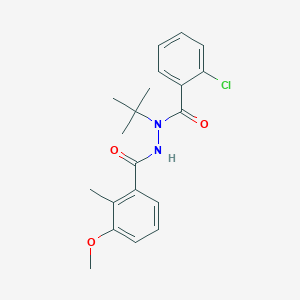
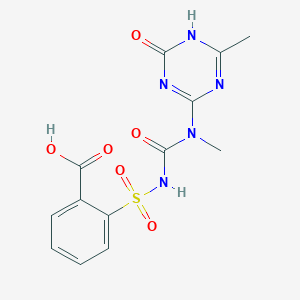
![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)

![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
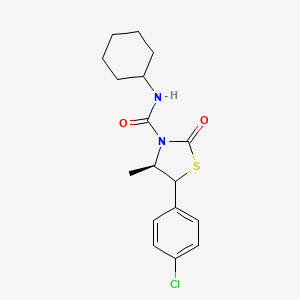
![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)

